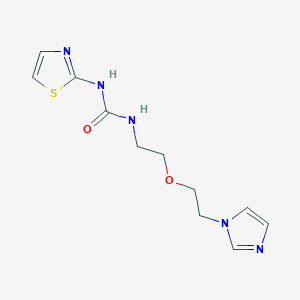

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

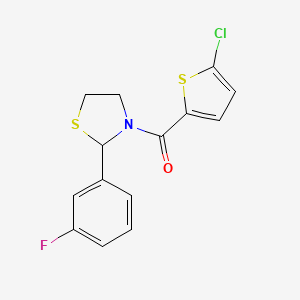

The compound "2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as thiazole rings and acetamide groups, which are often synthesized for their potential biological activities, including antitumor, anticancer, and antiallergic properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amino or cyano groups with various reagents to form a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize derivatives with thiazole rings . Similarly, the synthesis of N-benzyl substituted acetamide derivatives containing thiazole has been reported, which involves the substitution of the pyridine ring and N-benzyl group to establish structure-activity relationships .

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamides is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This ring is often substituted with various groups that can influence the molecule's biological activity. For example, the presence of a pyridine ring and N-benzyl substitution has been studied to understand their role in the inhibitory activity of Src kinase .

Chemical Reactions Analysis

The chemical reactions leading to the synthesis of these compounds are diverse and can include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are often regioselective and can be carried out under mild conditions, leading to a variety of heterocyclic derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide" are not directly provided, related compounds exhibit properties that make them suitable for biological studies. The synthesized compounds are typically evaluated for their antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, some derivatives have shown inhibitory effects on cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells . These properties are crucial for the development of new therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

One significant area of application for this compound is in the development of antimicrobial agents. The compound's structure allows for the synthesis of derivatives that have shown promising antimicrobial activities. For instance, novel sulphonamide derivatives synthesized from related bromobenzyl and thiazole compounds exhibited good antimicrobial properties, with some compounds displaying high activity towards various microbial strains. These findings indicate the potential of such compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Antitumor Activity

Another crucial application is in the field of cancer research. Derivatives of thiazole compounds, including those similar to the given compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. Some of these derivatives have shown promising anticancer activities, indicating the potential of such compounds in cancer therapy. Specifically, pyridine-thiazole compounds have revealed significant anticancer activity against certain cancer cell lines, suggesting their potential as therapeutic agents (Alqahtani & Bayazeed, 2020).

Kinase Inhibition

The compound and its derivatives have also found application in kinase inhibition, which is a critical area in drug development for various diseases, including cancer. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities. These studies have shown that such compounds can effectively inhibit Src kinase, which is involved in the regulation of various cellular processes. The inhibition of Src kinase by these compounds suggests their potential in the treatment of diseases where Src kinase is implicated (Fallah-Tafti et al., 2011).

properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGOSXGHKUTKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)